5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol
Description
5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol is a structurally complex benzopyranopyridine derivative. The compound features two key substituents:
- A 3-(dimethylamino)propyl group attached to the pyridine ring, introducing tertiary amine functionality.
- A methyl group at position 2 of the benzopyran moiety.
These modifications likely enhance its physicochemical properties, such as solubility and bioavailability, compared to the parent compound.
Properties
CAS No. |
59663-06-8 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propyl]-2-methylchromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C18H22N2O2/c1-13-9-10-15-17(19-13)22-16-8-5-4-7-14(16)18(15,21)11-6-12-20(2)3/h4-5,7-10,21H,6,11-12H2,1-3H3 |
InChI Key |
WLGGYIJORGCEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(C3=CC=CC=C3O2)(CCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
-
Deprotection : Treatment with HCl or H<sub>2</sub>SO<sub>4</sub> removes the ethylenedioxy group, generating a ketone intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen forms the pyran ring.
-
Dehydration : Elimination of water produces the fused benzopyrano-pyridine system.
Conditions :
Challenges:
Alkylation and Subsequent Cyclocondensation
The dimethylaminopropyl group is introduced via alkylation of a pre-formed pyridine intermediate. A two-step process is detailed in patent CN106046053A:
Step 1: Synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide
Step 2: Wittig Reaction for Benzopyran Formation
-
Reactants : Pyridine-2-carbaldehyde + Phosphonium salt.
-
Conditions : NMP, NaHCO<sub>3</sub>, 40–50°C.
Mechanism :
-
Wittig Olefination : The phosphonium ylide reacts with the aldehyde to form a styryl intermediate.
-
Cyclization : Acidic conditions (e.g., H<sub>3</sub>PO<sub>4</sub>) promote pyran ring closure.
Mannich Reaction for Aminoalkylation
The Mannich reaction introduces the dimethylaminopropyl group directly into the heterocyclic scaffold.
Procedure:
-
Substrate : 2-Methyl-5H-benzopyrano[2,3-b]pyridin-5-ol.
-
Reactants : Formaldehyde + Dimethylamine hydrochloride.
-
Conditions : Ethanol, reflux, 12–24 hours.
Advantages :
-
Single-step functionalization.
-
Avoids harsh alkylation conditions.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps, such as cyclodehydration.
Protocol:
-
Reactants : 3-Hydroxy-2-methylpyridine + 3-(Dimethylamino)propanal.
-
Catalyst : Amberlyst-15 (acidic resin).
-
Conditions : Microwave, 100°C, 20 minutes.
Benefits :
Comparative Analysis of Methods
Stability and Purification Considerations
-
Deprotection Challenges : Acidic conditions during cyclodehydration can degrade intermediates, necessitating low temperatures (0–5°C) and inert atmospheres.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.
-
Crystallization : Recrystallization from ethanol/n-heptane improves purity (>98%) .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Base Compound: 5H-[1]benzopyrano[2,3-b]pyridin-5-ol (CAS: 6722-9-4)
Molecular Formula: C₁₂H₉NO₂ (199.21 g/mol) Structural Differences:
- The base compound lacks the 3-(dimethylamino)propyl and 2-methyl substituents. Implications:
- Reduced solubility in aqueous media due to the absence of ionizable groups.
- Lower molecular weight may result in faster metabolic clearance compared to the target compound.
Ethyl 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate (E0P)
Molecular Formula : C₁₈H₁₈N₂O₄ (326.35 g/mol)
Structural Differences :
- Substituents: A 7-isopropyl group, 2-amino group, 5-oxo group, and ethyl ester at position 3 (vs. dimethylaminopropyl and methyl in the target compound). Implications:
- The 5-oxo group introduces a ketone, which may influence redox properties or hydrogen-bonding interactions.
- The isopropyl group at position 7 could sterically hinder interactions with bulky binding pockets in biological targets .
Structural and Functional Analysis
Key Research Insights
Role of Substituents: The dimethylamino group in the target compound may enhance binding to G protein-coupled receptors (GPCRs) or serotonin/dopamine transporters, as seen in other tertiary amine-containing drugs . The methyl group at position 2 could reduce metabolic degradation by cytochrome P450 enzymes, improving half-life compared to E0P .
Comparative Solubility :
- The target compound’s tertiary amine likely increases water solubility at acidic pH, whereas E0P’s ester group may favor lipid solubility.
Biological Activity
The compound 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol (CAS Number: 59663-06-8) belongs to a class of benzopyran derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's chemical characteristics are crucial for understanding its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.379 g/mol |
| Density | 1.163 g/cm³ |
| Boiling Point | 443 °C |
| Flash Point | 221.7 °C |
| LogP | 3.073 |
Recent studies have indicated that compounds similar to 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol exhibit significant inhibition of key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes play critical roles in neurotransmitter metabolism and are implicated in various neurodegenerative diseases.
Inhibition of Monoamine Oxidase
Monoamine oxidases are responsible for the oxidative deamination of neurotransmitters. Inhibitors of MAO A and B can enhance levels of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function. The compound was tested against human MAO isoforms, showing an IC50 value around 1 μM for MAO A inhibition, indicating potent activity .
Cholinesterase Inhibition
Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter essential for muscle function and cognition. The compound demonstrated moderate inhibition against both AChE and BChE, with IC50 values ranging from 7 to 8 μM . This activity suggests potential applications in treating Alzheimer's disease, where cholinergic signaling is disrupted.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It was evaluated against several cancer cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cells. The results indicated that the compound exhibits cytotoxic effects on these tumor cells, suggesting its potential as an anticancer agent .
Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in animal models, supporting its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. These results underscore the need for further investigation into the mechanisms underlying its anticancer effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-(dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol, and how can its purity be verified?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzopyrano-pyridine scaffolds are often prepared by cyclization of substituted pyridines with carbonyl derivatives under acidic or basic conditions . Purity verification requires 1H/13C NMR (to confirm substituent positions and stereochemistry), FT-IR (to identify functional groups like hydroxyl or amine), and elemental analysis (to validate empirical formulas). Melting point determination is also critical for assessing crystallinity and impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer :
- NMR : 1H NMR resolves proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; aromatic protons at δ ~6.5–8.5 ppm). 13C NMR confirms carbon frameworks, including sp³/sp² hybridization .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to rule out structural isomers.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
Q. What pharmacological activities have been reported for benzopyrano-pyridine derivatives?
- Answer : Structural analogs exhibit antiallergic and anti-inflammatory properties, likely due to histamine receptor modulation or inhibition of mast cell degranulation . For example, 5-oxo-5H-benzopyrano-pyridines showed IC₅₀ values <10 µM in mast cell stabilization assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps, while methanol/ethanol favor cyclization .
- Catalysis : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions can accelerate ring closure.
- Temperature Control : Stepwise heating (e.g., 80–140°C) minimizes side reactions like decomposition of dimethylamino groups .
- Example Optimization Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 100 | 55 |
| Acetonitrile | K₂CO₃ | 80 | 72 |
| DMF | None | 140 | 63 |
Q. How should researchers design in vivo experiments to evaluate this compound’s antiallergic activity?
- Answer :
- Animal Models : Use ovalbumin-sensitized mice to mimic IgE-mediated allergic responses. Measure histamine levels in serum and eosinophil infiltration in lung tissue .
- Dosage : Administer 10–50 mg/kg orally, with dexamethasone (1 mg/kg) as a positive control.
- Endpoint Analysis : Quantify cytokine profiles (IL-4, IL-5) via ELISA and airway hyperresponsiveness using plethysmography .
Q. How can contradictory data in stability studies (e.g., pH-dependent degradation) be resolved?
- Answer :
- pH Stability Assays : Use buffered solutions (pH 1–10) to simulate gastrointestinal and physiological conditions. Monitor degradation via HPLC at λ = 254 nm .
- Degradation Pathways : Under acidic conditions (pH <3), the dimethylamino group may protonate, leading to ring-opening. At pH >8, hydroxyl group deprotonation could destabilize the benzopyran moiety .
- Mitigation : Encapsulation in enteric coatings or formulation with cyclodextrins improves stability .
Methodological Guidance
Q. What statistical models are appropriate for analyzing dose-response relationships in pharmacological studies?
- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For multi-factorial experiments (e.g., interaction with other drugs), apply split-plot ANOVA to account for hierarchical variables (e.g., dose, time, tissue type) .
Q. How can researchers validate the environmental impact of synthetic byproducts?
- Answer : Follow INCHEMBIOL Project protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
